(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a diphenylphosphoryl group, a methoxyphenyl group, and a propan-1-amine backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylphosphoryl chloride with 1-(2-methoxyphenyl)propan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; often in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; conditions depend on the specific nucleophile and desired product.
Major Products Formed
Scientific Research Applications
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can act as a pharmacophore, binding to active sites and modulating the activity of the target molecule. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the propan-1-amine backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
(1R)-N-diphenylphosphoryl-1-(2-hydroxyphenyl)propan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
(1R)-N-diphenylphosphoryl-1-(2-chlorophenyl)propan-1-amine: Contains a chlorine atom in place of the methoxy group.
(1R)-N-diphenylphosphoryl-1-(2-nitrophenyl)propan-1-amine: Features a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
865874-26-6 |
---|---|
Molecular Formula |
C22H24NO2P |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C22H24NO2P/c1-3-21(20-16-10-11-17-22(20)25-2)23-26(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-17,21H,3H2,1-2H3,(H,23,24)/t21-/m1/s1 |
InChI Key |
PJPWOQOCIHOSPX-OAQYLSRUSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.